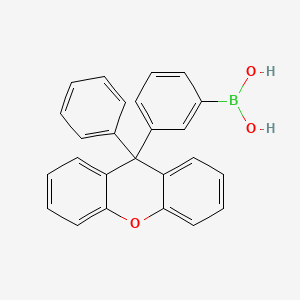
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid: is an organic compound with the molecular formula C25H19BO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid typically involves the reaction of 9-phenyl-9H-xanthen-9-ol with phenylboronic acid. The reaction is carried out in the presence of a catalyst, such as palladium, under inert conditions to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.
Imaging: Used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential in the development of new drugs, particularly in cancer therapy.
Diagnostics: Used in the development of diagnostic tools and assays.
Industry:
Materials Science: Applied in the synthesis of advanced materials, including polymers and nanomaterials.
Electronics: Used in the development of organic electronic devices[][9].
Mécanisme D'action
The mechanism of action of (3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a key intermediate .
Comparaison Avec Des Composés Similaires
- (9-Phenyl-9H-carbazol-3-yl)boronic acid
- (9-Phenyl-9H-xanthen-9-yl)boronic acid
- (9-Phenyl-9H-fluoren-9-yl)boronic acid
Comparison:
- (9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar in structure but contains a carbazole moiety instead of a xanthene moiety. It is used in similar applications but may exhibit different reactivity and stability .
- (9-Phenyl-9H-xanthen-9-yl)boronic acid: Very similar in structure but lacks the phenyl group on the boronic acid. It may have different solubility and reactivity properties.
- (9-Phenyl-9H-fluoren-9-yl)boronic acid: Contains a fluorene moiety, which can affect its electronic properties and reactivity compared to the xanthene derivative.
Conclusion
(3-(9-Phenyl-9H-xanthen-9-yl)phenyl)boronic acid is a versatile compound with significant applications in organic synthesis, scientific research, and industry. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and diagnostic tools.
Propriétés
Formule moléculaire |
C25H19BO3 |
|---|---|
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
[3-(9-phenylxanthen-9-yl)phenyl]boronic acid |
InChI |
InChI=1S/C25H19BO3/c27-26(28)20-12-8-11-19(17-20)25(18-9-2-1-3-10-18)21-13-4-6-15-23(21)29-24-16-7-5-14-22(24)25/h1-17,27-28H |
Clé InChI |
MNMXONRIDHXGMK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




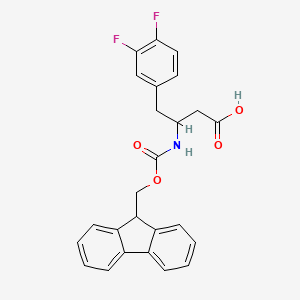
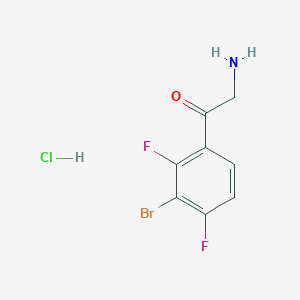
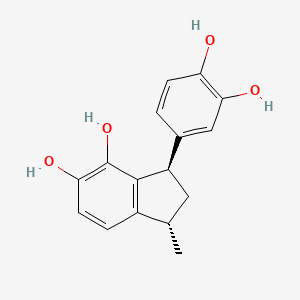
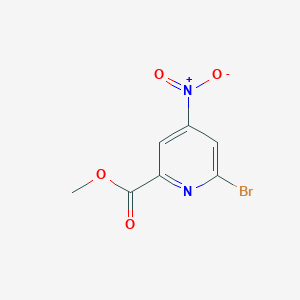
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
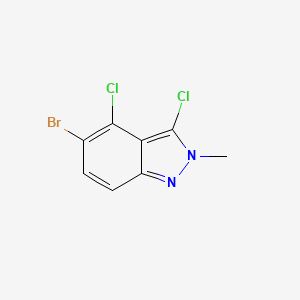
![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)
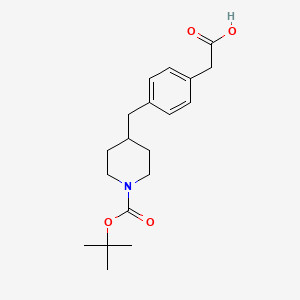
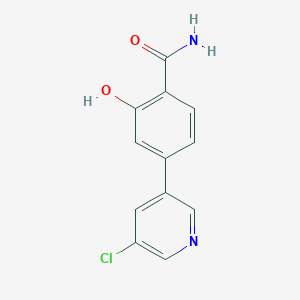

![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
